molecular formula C15H16ClNO B8333126 2-Chloro-3-{[4-(1-methylethyl)phenoxy]methyl}pyridine

2-Chloro-3-{[4-(1-methylethyl)phenoxy]methyl}pyridine

Cat. No. B8333126
M. Wt: 261.74 g/mol
InChI Key: VTVLYIZOTGBYGM-UHFFFAOYSA-N
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Patent
US08916551B2

Procedure details

To a mixture of triphenylphosphine (2740 mg), 4-isopropylphenol (1138 mg), (2-chloropyridin-3-yl)methanol (1000 mg) and dehydrated THF (20 mL) was added DEAD (40% toluene solution, 4549 mg) at room temperature over 30 min. The reaction mixture was stirred at room temperature for 2 hr, DEAD (40% toluene solution, 919 mg) was added at room temperature, and the mixture was stirred for 1 hr. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (1623 mg) as an orange oil.
Quantity
2740 mg
Type
reactant
Reaction Step One
Quantity
1138 mg
Type
reactant
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
DEAD
Quantity
4549 mg
Type
reactant
Reaction Step Two
Name
DEAD
Quantity
919 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH:20]([C:23]1[CH:28]=[CH:27][C:26]([OH:29])=[CH:25][CH:24]=1)([CH3:22])[CH3:21].[Cl:30][C:31]1[C:36]([CH2:37]O)=[CH:35][CH:34]=[CH:33][N:32]=1.CCOC(/N=N/C(OCC)=O)=O>C1COCC1>[Cl:30][C:31]1[C:36]([CH2:37][O:29][C:26]2[CH:27]=[CH:28][C:23]([CH:20]([CH3:22])[CH3:21])=[CH:24][CH:25]=2)=[CH:35][CH:34]=[CH:33][N:32]=1

Inputs

Step One
Name
Quantity
2740 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1138 mg
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
1000 mg
Type
reactant
Smiles
ClC1=NC=CC=C1CO
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
DEAD
Quantity
4549 mg
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Step Three
Name
DEAD
Quantity
919 mg
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hr
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=CC=C1COC1=CC=C(C=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1623 mg
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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